2,2,6-Trimethylheptan-4-ol

Separation Science Thermodynamics Process Engineering

2,2,6-Trimethylheptan-4-ol (CAS 66256-44-8) is a branched secondary alcohol with molecular formula C10H22O and molecular weight 158.28 g/mol. This compound features a characteristic substitution pattern with geminal dimethyl groups at the C2 position and an isopropyl terminus at C6, creating a sterically congested hydroxyl environment at the C4 position.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 66256-44-8
Cat. No. B14469877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethylheptan-4-ol
CAS66256-44-8
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(C)(C)C)O
InChIInChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3
InChIKeyITTQYDBLGDGLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethylheptan-4-ol (CAS 66256-44-8): A Branched C10 Secondary Alcohol with Defined Chiral Center


2,2,6-Trimethylheptan-4-ol (CAS 66256-44-8) is a branched secondary alcohol with molecular formula C10H22O and molecular weight 158.28 g/mol . This compound features a characteristic substitution pattern with geminal dimethyl groups at the C2 position and an isopropyl terminus at C6, creating a sterically congested hydroxyl environment at the C4 position [1]. The structural arrangement generates a chiral center at C4, enabling stereochemical applications in asymmetric synthesis [1]. Henry's Law constant data are available for this compound (Hscp = 4.4×10⁻² mol/m³Pa at 298.15 K), establishing baseline volatility and water solubility parameters relevant to environmental fate and separation process design [2].

Why 2,2,6-Trimethylheptan-4-ol Cannot Be Replaced by Other C10H22O Isomers: The Consequence of Methyl Branching Architecture


Within the C10H22O isomeric space, subtle variations in methyl group positioning produce large and measurable differences in key physicochemical properties, making direct substitution between trimethylheptanol isomers scientifically unsound . For 2,2,6-trimethylheptan-4-ol, the specific 2,2-geminal dimethyl pattern adjacent to the 4-hydroxyl creates a steric environment distinct from isomers bearing 2,4,6-substitution or linear architectures . This architectural divergence translates into quantifiable differences in boiling point, density, refractive index, and Henry's Law partitioning behavior that are large enough to alter experimental outcomes in separation, formulation, or reactivity studies . Furthermore, the chiral center at C4 in 2,2,6-trimethylheptan-4-ol provides stereochemical functionality entirely absent in meso or achiral trimethylheptanol congeners, a dimension of differentiation that directly impacts selection criteria for asymmetric synthesis applications [1].

Quantitative Differentiation Evidence: 2,2,6-Trimethylheptan-4-ol Versus Comparator Compounds


Boiling Point Elevation: 2,2,6-Trimethylheptan-4-ol Versus 2,4,6-Trimethyl-4-heptanol

The substitution pattern of 2,2,6-trimethylheptan-4-ol yields a boiling point approximately 31.4 °C higher than that of 2,4,6-trimethyl-4-heptanol, a direct consequence of methyl branching architecture on intermolecular interactions . This difference exceeds the typical variability expected within an isomeric family and represents a meaningful thermodynamic distinction for applications involving distillation, evaporation, or thermal processing .

Separation Science Thermodynamics Process Engineering

Stereochemical Functionality: Chiral C4 Center Enabling Enantioselective Transformations

2,2,6-Trimethylheptan-4-ol possesses a chiral center at the C4 position that is exploited in stereospecific transformations, notably the reaction of (S)-2,2,6-trimethylheptan-4-ol tosylate with sodium azide in acetonitrile [1]. This chiral functionality is absent in 2,4,6-trimethyl-4-heptanol, which contains a quaternary C4 center and is achiral [2]. The stereogeometry and absolute configuration of compounds in this structural class have been established by X-ray diffraction analysis, confirming the spatial arrangement essential for enantioselective applications [2].

Asymmetric Synthesis Stereochemistry Chiral Building Blocks

Density and Refractive Index Differentiation: Physical Property Fingerprinting

2,2,6-Trimethylheptan-4-ol exhibits distinctly higher density (0.8454 estimated) and lower refractive index (1.4220) compared to 2,4,6-trimethyl-4-heptanol, which has a reported density of 0.8150-0.8190 and refractive index of 1.4290-1.4310 [1]. The density difference of approximately 0.0264-0.0304 g/cm³ is substantial for isomeric alcohols of identical molecular weight, providing a reliable physical fingerprint for identity confirmation and quality assurance protocols .

Quality Control Identity Verification Formulation Science

Henry's Law Constant Parity: Equivalent Air-Water Partitioning Behavior

Despite differences in boiling point, density, and refractive index, 2,2,6-trimethylheptan-4-ol and 2,4,6-trimethyl-4-heptanol exhibit equivalent Henry's Law solubility constants (Hscp = 4.4×10⁻² mol/m³Pa at 298.15 K based on Yaws 2003 data, and Hscp = 3.4×10⁻² mol/m³Pa based on Gharagheizi et al. 2010 predictions) [1][2]. This parity indicates that while the isomers differ in condensed-phase bulk properties, their air-water partitioning behavior is functionally equivalent, an observation that carries implications for environmental fate modeling and for processes where volatility from aqueous media is a design consideration [1].

Environmental Fate Volatility Assessment Phase Partitioning

Synthetic Accessibility: Grignard-Based Route from Methyl Pivalate

2,2,6-Trimethylheptan-4-ol is identified as a product in the reaction of methyl pivalate with Grignard reagents, as documented in foundational Grignard reaction literature [1]. The compound appears in the context of ester reactions with Grignard reagents that produce both tertiary and secondary alcohols, with the specific yield of secondary alcohol depending critically on the choice of ester versus acid chloride starting material [1]. This synthetic accessibility information contrasts with 2,4,6-trimethyl-4-heptanol, which is not associated with this specific Grignard pathway due to its different substitution architecture, and provides a basis for evaluating synthetic route feasibility and sourcing strategy.

Organic Synthesis Process Chemistry Reagent Selection

Evidence-Backed Application Scenarios for 2,2,6-Trimethylheptan-4-ol Procurement


Asymmetric Synthesis: Chiral Building Block for Stereospecific Transformations

Procurement of 2,2,6-trimethylheptan-4-ol is justified for applications requiring a chiral secondary alcohol building block. The (S)-enantiomer has been specifically employed in nucleophilic substitution reactions (tosylate with sodium azide in acetonitrile), demonstrating utility in stereospecific SN2 transformations . This chiral functionality is absent in achiral trimethylheptanol isomers such as 2,4,6-trimethyl-4-heptanol, which cannot serve the same stereochemical purpose .

Thermal Separation Processes: Higher Boiling Point for Distillation Compatibility

For processes involving distillation, evaporation, or thermal separation, 2,2,6-trimethylheptan-4-ol (boiling point approximately 213.4 °C) offers a 31.4 °C higher boiling point than 2,4,6-trimethyl-4-heptanol (182.0 °C) . This significant difference provides a measurable selection criterion when separation from other volatile components is required or when thermal processing windows dictate a specific volatility range .

Analytical Method Development and Quality Control: Physical Property Fingerprinting

The distinct density (0.8454 estimated) and refractive index (1.4220) values of 2,2,6-trimethylheptan-4-ol, compared to 2,4,6-trimethyl-4-heptanol (density 0.8150-0.8190, refractive index 1.4290-1.4310), provide reliable physical fingerprints for identity verification in analytical and quality control protocols [1]. These measurable differences support accurate material identification when isomeric purity is critical to experimental reproducibility .

Environmental Fate and Phase Partitioning Studies: Defined Henry's Law Behavior

For studies modeling air-water partitioning or environmental fate, 2,2,6-trimethylheptan-4-ol has established Henry's Law constant values (Hscp = 4.4×10⁻² mol/m³Pa at 298.15 K) that are identical to those of 2,4,6-trimethyl-4-heptanol [1]. This parity allows researchers to substitute between these isomers without altering air-water partitioning predictions, enabling procurement flexibility based on other differentiating properties while maintaining consistent environmental fate modeling parameters .

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